N~4~-(3,4-dimethoxyphenethyl)-2-isopropyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~4~-(3,4-dimethoxyphenethyl)-2-isopropyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a dimethoxyphenethyl group, an isopropyl group, and an isoquinolinecarboxamide core. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(3,4-dimethoxyphenethyl)-2-isopropyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of 3,4-dimethoxyphenethylamine with an appropriate isoquinoline derivative under controlled conditions. This reaction is often catalyzed by acids or bases and may require specific solvents to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization. The goal is to develop a scalable and cost-effective process that meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
N~4~-(3,4-dimethoxyphenethyl)-2-isopropyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, and acylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
N~4~-(3,4-dimethoxyphenethyl)-2-isopropyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N4-(3,4-dimethoxyphenethyl)-2-isopropyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate cellular functions .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of the major human neurotransmitter dopamine, with similar structural features.
Mescaline: A naturally occurring compound with psychoactive properties, closely related to 3,4-dimethoxyphenethylamine.
Uniqueness
N~4~-(3,4-dimethoxyphenethyl)-2-isopropyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its isoquinolinecarboxamide core differentiates it from other similar compounds, providing unique opportunities for scientific research and applications .
Properties
Molecular Formula |
C23H26N2O4 |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-oxo-2-propan-2-ylisoquinoline-4-carboxamide |
InChI |
InChI=1S/C23H26N2O4/c1-15(2)25-14-19(17-7-5-6-8-18(17)23(25)27)22(26)24-12-11-16-9-10-20(28-3)21(13-16)29-4/h5-10,13-15H,11-12H2,1-4H3,(H,24,26) |
InChI Key |
WHMGHDWGHOVICF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C2=CC=CC=C2C1=O)C(=O)NCCC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.